![molecular formula C₃₉H₆₇D₅O₅ B1156408 1,3-Dioleoylglycerol-d5](/img/new.no-structure.jpg)
1,3-Dioleoylglycerol-d5
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Description
1,3-Dioleoylglycerol-d5, also known as this compound, is a useful research compound. Its molecular formula is C₃₉H₆₇D₅O₅ and its molecular weight is 626.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lipid Metabolism Studies
1,3-Dioleoylglycerol-d5 serves as a valuable tool for studying lipid metabolism. Its incorporation into cellular systems allows researchers to trace metabolic pathways and analyze the turnover rates of lipids in various biological contexts.
- Case Study: Tracing Lipid Turnover
In a study examining the metabolism of diacylglycerols, researchers used this compound to track its incorporation into triglycerides and phospholipids in cultured cells. The results demonstrated differential incorporation rates compared to non-labeled counterparts, highlighting the utility of stable isotopes in metabolic studies .
Cellular Signaling Pathways
Diacylglycerols are known to act as second messengers in cellular signaling pathways. The use of this compound allows for precise studies on how variations in diacylglycerol structure affect protein interactions and downstream signaling events.
- Case Study: Protein Kinase C Activation
A study investigated the recruitment of Protein Kinase C (PKC) isoforms to the plasma membrane upon photorelease of this compound. The findings indicated that different diacylglycerol species trigger distinct recruitment patterns of PKC isoforms, leading to varied phosphorylation profiles of downstream targets . This underscores the importance of lipid structural diversity in cellular signaling.
Membrane Dynamics and Lipid Rafts
The dynamics of membrane lipids are crucial for understanding cellular processes such as endocytosis and vesicle formation. This compound can be utilized to explore how lipids interact within membrane microdomains.
- Data Table: Membrane Incorporation Efficiency
Lipid Species | Incorporation Efficiency (%) | Observational Method |
---|---|---|
This compound | 66 ± 4 | Confocal Microscopy |
Other Diacylglycerols | Varies | Fluorescence Imaging |
This table summarizes findings from experiments where this compound was incorporated into HeLa cells, demonstrating its efficiency compared to other diacylglycerols .
Investigating Disease Mechanisms
Research involving this compound has also contributed to understanding disease mechanisms related to lipid dysregulation.
- Case Study: Inflammatory Responses
In studies examining inflammatory responses in various disease models, the application of this compound allowed researchers to elucidate how alterations in lipid signaling contribute to disease progression. The compound was used to analyze changes in lipid profiles during inflammation, providing insights into potential therapeutic targets .
Properties
Molecular Formula |
C₃₉H₆₇D₅O₅ |
---|---|
Molecular Weight |
626.02 |
Synonyms |
(9Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5; (Z)-9-Octadecenoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5; 1,3-Diolein-d5; (Z,Z)-1,3-Dioctadecenoyl Glycerol-d5; 1,3-Glyceryl Dioleate-d5; Glycerol 1,3-Dioleate-d5; sn-1,3-Dioleoylglycerol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.